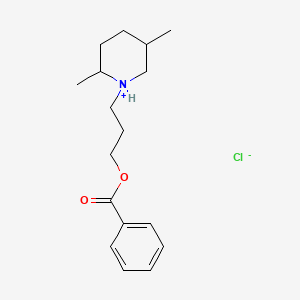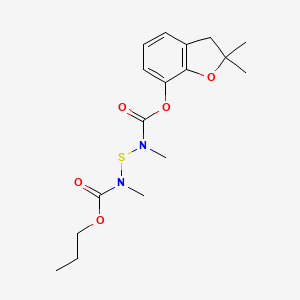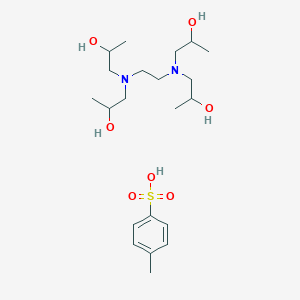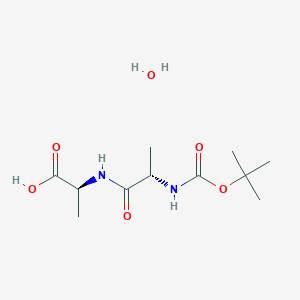
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is a chemical compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.85 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with two methyl groups and a benzoate ester moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride typically involves the reaction of 2,5-dimethylpiperidine with propyl benzoate in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted piperidine compounds .
Scientific Research Applications
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethylpiperidin-1-yl)propyl benzoate
- 2,5-dimethylpiperidine
- Propyl benzoate
Uniqueness
Compared to similar compounds, 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is unique due to its specific structural features and chloride ion presence. These characteristics contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
67049-58-5 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-9-10-15(2)18(13-14)11-6-12-20-17(19)16-7-4-3-5-8-16;/h3-5,7-8,14-15H,6,9-13H2,1-2H3;1H |
InChI Key |
KYRDYZKVJLWNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC([NH+](C1)CCCOC(=O)C2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)




